

(R)-Repaglinide Ethyl Ester: A Comprehensive Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: (R)-Repaglinide Ethyl Ester

CAS No.: 147770-08-9

Cat. No.: B121641

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Abstract: This technical guide provides a detailed examination of the chemical properties of **(R)-Repaglinide Ethyl Ester**, a critical chiral impurity and synthetic intermediate related to the antidiabetic agent Repaglinide. This document is intended for researchers, analytical scientists, and process chemists in the pharmaceutical industry. It offers an in-depth exploration of the compound's structural, physicochemical, and analytical characteristics, grounded in established scientific principles to support robust drug development and quality control.

Introduction: The Significance of a Chiral Intermediate

Repaglinide is a non-sulfonylurea oral hypoglycemic agent that stimulates insulin secretion from the pancreas.[1] Its therapeutic efficacy is stereospecific, residing in the (S)-enantiomer. **(R)-Repaglinide Ethyl Ester** is the ethyl ester form of the corresponding (R)-enantiomer of Repaglinide. It is primarily encountered as a process-related impurity during the synthesis of Repaglinide, where an ester precursor is often hydrolyzed in the final step. Understanding and controlling the presence of this (R)-isomer is paramount, as enantiomeric impurities can have

different pharmacological or toxicological profiles and are strictly regulated by health authorities. This guide provides the foundational chemical knowledge required for its identification, quantification, and control.

Core Chemical and Physical Properties

A precise understanding of the fundamental properties of **(R)-Repaglinide Ethyl Ester** is essential for its handling, analysis, and the development of effective purification strategies.

Structure and Nomenclature

- IUPAC Name: ethyl 2-ethoxy-4-[2-[[[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoate[2]
- Synonyms: **(R)-Repaglinide Ethyl Ester**
- CAS Number: 147770-08-9[3]
- Molecular Formula: C₂₉H₄₀N₂O₄[3][4][5]
- Molecular Weight: 480.64 g/mol [4][5]

Physicochemical Data Summary

The following table summarizes key physicochemical data, combining reported values with scientifically sound predictions where experimental data is not publicly available.

Property	Value	Source & Rationale
Appearance	Off-white solid	[4]
Melting Point	Not Available (NA)	[4]
pKa	14.79 ± 0.46 (Predicted)	[3] This prediction relates to the N-H proton of the amide, indicating it is not appreciably acidic.
Solubility	Soluble in Methanol, DMSO	[4] Insoluble in water is expected due to the molecule's high lipophilicity.
Storage	2-8 °C, protect from light	[4][6] Standard conditions for preserving the integrity of pharmaceutical intermediates.

Analytical Characterization: Identification and Quantification

Robust analytical methods are the cornerstone of quality control, enabling the precise detection and quantification of **(R)-Repaglinide Ethyl Ester**.

Chromatographic Analysis (HPLC)

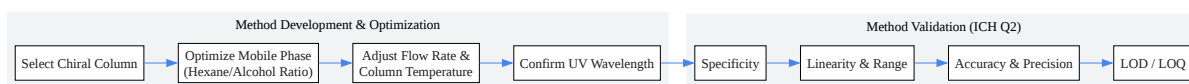
High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating **(R)-Repaglinide Ethyl Ester** from Repaglinide and its (S)-ethyl ester counterpart.

Expertise & Experience: The Causality Behind Method Selection A standard reversed-phase (RP-HPLC) method is suitable for general purity assessment, separating the ethyl ester from the more polar carboxylic acid (Repaglinide).[7] However, to resolve the (R) and (S) enantiomers of the ethyl ester, a chiral stationary phase is mandatory. The choice of a normal-phase chiral method often provides superior selectivity for these types of molecules.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

- **Column Selection:** Utilize a chiral stationary phase, such as a polysaccharide-based column (e.g., cellulose or amylose derivatives). These columns create a chiral environment through their three-dimensional structure, allowing for differential interaction with the enantiomers.
- **Mobile Phase:** A typical mobile phase consists of a mixture of n-hexane and an alcohol modifier like isopropanol or ethanol. The ratio is critical and must be optimized to achieve baseline separation (Resolution > 1.5).
- **Flow Rate:** A flow rate of 0.8-1.2 mL/min is a standard starting point.
- **Detection:** UV detection at approximately 282 nm is effective, as this wavelength corresponds to a significant absorbance maximum for the Repaglinide chromophore.[8][9]
- **Sample Preparation:** Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like methanol to a concentration of ~0.5-1.0 mg/mL.

Trustworthiness: A Self-Validating Protocol To ensure the reliability of each analytical run, a system suitability test must be performed. This involves injecting a resolution solution containing both (S)- and **(R)-Repaglinide Ethyl Ester**. The system is deemed suitable for analysis only if the resolution between the two enantiomeric peaks meets the pre-defined acceptance criteria (e.g., $R > 1.5$) and other parameters like peak tailing and theoretical plates are within limits.



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Caption: Logical workflow for chiral HPLC method development and validation.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the identity of the molecule by determining its mass-to-charge ratio (m/z). Using electrospray ionization in positive mode (ESI+), the expected ion is:

- $[M+H]^+$: 481.3 m/z

Chemical Stability and Degradation Pathways

Understanding the stability of **(R)-Repaglinide Ethyl Ester** is crucial for defining appropriate storage conditions and predicting potential degradants.

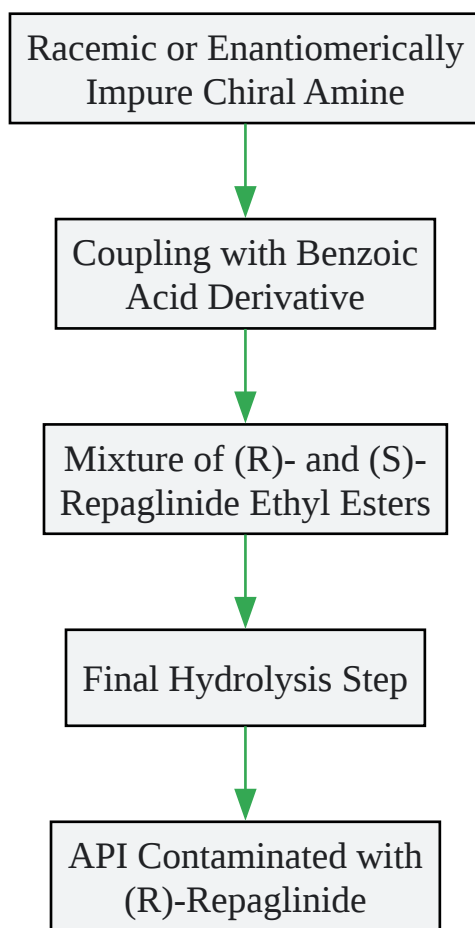
Expertise & Experience: Predicting Instability The two most labile functional groups in the molecule are the ethyl ester and the amide bond. Therefore, the primary degradation pathways are anticipated to be hydrolysis under either acidic or basic conditions. Forced degradation studies on the parent drug, Repaglinide, have shown significant degradation in acidic and oxidative media, which provides a strong indication of similar vulnerabilities for the ethyl ester.

[10]

- **Acidic Hydrolysis:** The ethyl ester can hydrolyze to form (R)-Repaglinide (the carboxylic acid).
- **Basic Hydrolysis:** Saponification of the ester will also yield (R)-Repaglinide.
- **Oxidative Degradation:** The tertiary amine in the piperidine ring and the benzylic position are susceptible to oxidation.

Synthesis and Purification Considerations

(R)-Repaglinide Ethyl Ester is typically formed during the synthesis of Repaglinide if the starting materials for the chiral amine component are not enantiomerically pure.[11][12]



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Caption: Synthetic pathway leading to the formation of the (R)-isomer impurity.

Purification Strategy: Preparative Chromatography If removal of the (R)-isomer is required at the ester stage, preparative chiral chromatography is the most effective method.

Protocol: Preparative Chiral Separation

- System: A preparative HPLC system with a larger dimension chiral column (e.g., >20 mm internal diameter) of the same stationary phase as the analytical method.
- Method Scaling: Scale the analytical method flow rate and sample load geometrically based on the column dimensions.
- Loading: Dissolve the crude ester mixture in the mobile phase at the highest possible concentration without causing precipitation.

- **Elution & Fractionation:** Perform isocratic elution and collect fractions corresponding to the (R) and (S) peaks using an automated fraction collector triggered by the UV signal.
- **Purity Confirmation:** Analyze the collected fractions using the validated analytical HPLC method to confirm enantiomeric purity.
- **Solvent Evaporation:** Combine the pure fractions and remove the solvent under reduced pressure.

Trustworthiness: The success of this purification is validated by the analytical results of the final combined fractions. The purity of the isolated material must meet pre-defined specifications for both chemical and enantiomeric purity.

Conclusion

(R)-Repaglinide Ethyl Ester is a chemically significant entity in the manufacturing of Repaglinide. Its control is a direct reflection of the stereochemical control of the synthesis process. This guide has detailed its core properties, provided robust, self-validating analytical protocols for its management, and explained the scientific rationale behind these methodologies. By leveraging this technical information, pharmaceutical scientists can develop and execute effective control strategies to ensure the quality, safety, and efficacy of the final Repaglinide drug product.

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